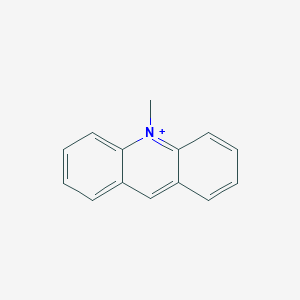

10-Methylacridinium

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

10-methylacridin-10-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N/c1-15-13-8-4-2-6-11(13)10-12-7-3-5-9-14(12)15/h2-10H,1H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXYLXFITCXXCQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=C2C=CC=CC2=CC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5776-39-6 (chloride) | |

| Record name | N-Methylacridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013367812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00158297 | |

| Record name | N-Methylacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00158297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13367-81-2 | |

| Record name | 10-Methylacridinium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13367-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylacridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013367812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00158297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYLACRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SX6BF4Z5Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of 10 Methylacridinium

Established Synthetic Pathways to 10-Methylacridinium and its Core Structure

The construction of the this compound scaffold can be achieved through several reliable methods, including direct alkylation of the acridine (B1665455) heterocycle or by building upon precursor molecules like N-methylacridone.

The nitrogen atom of the acridine ring is nucleophilic, allowing for direct N-alkylation to form the corresponding acridinium (B8443388) salt. thieme-connect.com The most common N-methylation is achieved using methylating agents such as methyl iodide, dimethyl sulfate, methyl triflate, or methyl fluorosulfonate. thieme-connect.com This reaction directly converts acridine into a this compound salt. thieme-connect.comwikipedia.org

A widely used precursor for more complex acridinium derivatives is 10-methyl-9(10H)-acridone, also known as N-methylacridone. This compound is typically synthesized via the N-alkylation of 9(10H)-acridone. One effective method involves using iodomethane (B122720) in the presence of a strong base like sodium hydride. Another approach utilizes phase-transfer catalysis, where 9(10H)-acridone is treated with methyl iodide in a biphasic system of aqueous sodium hydroxide (B78521) and an organic solvent, catalyzed by benzyl (B1604629) triethyl ammonium (B1175870) chloride (BTEAC). oup.com This method proceeds under mild conditions (55-60 °C) and provides high yields of N-methylacridone. oup.com While N-methylacridone itself is not the final acridinium salt, it is a critical intermediate for introducing substituents at the electrophilic 9-position, as will be discussed in subsequent sections. evitachem.com

Electrochemical methods offer a controlled and efficient means of synthesis and modification of acridinium salts. A notable application is in the synthesis of 9-mesityl-10-methylacridinium (B1239669) salts. google.com In a patented method, N-methylacridinium salt reacts with mesityl magnesium bromide to form a neutral intermediate. This intermediate is then subjected to electrochemical oxidation to generate the final 9-mesityl-10-methylacridinium product. This oxidation can be performed at a controlled potential (0.61 V vs. Ag/AgNO₃) or in galvanostatic mode, providing high product yields and reducing synthesis time compared to traditional methods. google.com

Furthermore, electrochemistry is integral to modern diversification strategies for acridinium photocatalysts. A modular approach for the late-stage C-H alkylation of the acridinium core involves a sequence of photochemical addition followed by electrocatalytic dehydrogenation. chinesechemsoc.orgchinesechemsoc.org This process regenerates the aromatic acridinium system after the initial C-C bond formation, highlighting the synergy between photochemistry and electrochemistry in synthesizing functionalized acridinium salts. acs.org This two-step flow system allows for the sequential introduction of alkyl groups onto the acridinium core. acs.org

Alkylation Methods Utilizing N-Methylacridone Precursors

Targeted Derivatization Strategies for 9-Substituted this compound Cations

The reactivity and photophysical properties of the this compound scaffold are highly dependent on the substituent at the 9-position. Consequently, numerous strategies have been developed to introduce a wide array of functional groups at this site.

The 9-mesityl-10-methylacridinium salt is a benchmark photocatalyst, and its synthesis is well-established. The most common route involves the reaction of N-methylacridone with an organometallic mesityl reagent. evitachem.comgoogle.com Typically, mesitylmagnesium bromide (a Grignard reagent) is reacted with N-methylacridone in a dry solvent like tetrahydrofuran (B95107) (THF). google.com The reaction is followed by treatment with an acid, such as perchloric acid or tetrafluoroboric acid, to yield the corresponding 9-mesityl-10-methylacridinium salt. evitachem.comgoogle.com An alternative method utilizes mesityllithium (B1247292) at low temperatures (-78 °C). evitachem.com

| Starting Material | Reagent 1 | Reagent 2 | Product | Reference |

| N-methylacridone | Mesitylmagnesium bromide | Perchloric acid | 9-Mesityl-10-methylacridinium perchlorate (B79767) | google.com |

| N-methylacridone | Mesityllithium | Perchloric acid | 9-Mesityl-10-methylacridinium perchlorate | evitachem.com |

| N-methylacridinium salt | Mesitylmagnesium bromide | Electrochemical Oxidation | 9-Mesityl-10-methylacridinium salt | google.com |

The synthetic methodologies used for the mesityl derivative can be extended to introduce other aryl and alkyl groups at the 9-position. For instance, various 9-(substituted phenoxycarbonyl)-10-methylacridinium trifluoromethanesulfonates have been synthesized to study the effect of the leaving group on chemiluminescent properties. nih.gov Similarly, 9-(4-halo-2,6-xylyl)-10-methylacridinium salts have been prepared via the Grignard reaction of the corresponding halo-substituted xylyl bromides with N-methylacridone. acs.org

A catalyst-free, photoinduced method has been developed for the arylation of N-substituted acridinium salts. rsc.org This approach uses various aryl diazonium tetrafluoroborates as the aryl source under light irradiation, demonstrating high functional group tolerance and providing access to a new family of 9-aryl-10-methylacridinium photocatalysts. rsc.org Research has also focused on synthesizing novel 9-arylalkyl-10-methylacridinium derivatives for biological applications. researchgate.net

While derivatization at the 9-position is common, functionalization of the acridine backbone offers another avenue for tuning catalyst properties. A significant advancement is the site-selective late-stage C(aryl)-H alkylation at the 3- and 6-positions of the acridinium core. chinesechemsoc.orgchinesechemsoc.org This method circumvents the need for de novo synthesis, which often involves challenging steps and sensitive reagents. chinesechemsoc.org

The process involves a photochemically induced cross-coupling between an acridinium salt and an organotrifluoroborate, which generates a transient alkyl radical that adds to the acridinium ring. chinesechemsoc.org Subsequent electrocatalytic dehydrogenation re-aromatizes the system to yield the 3,6-functionalized acridinium photocatalyst. chinesechemsoc.org This modular and scalable method is compatible with a broad range of primary, secondary, and tertiary alkyl groups and allows for the rapid generation of a library of acridinium dyes with diverse electronic and steric properties. chinesechemsoc.org

| Method | Position(s) Functionalized | Reagents | Key Steps | Reference |

| Late-Stage C-H Alkylation | 3- and 6-positions | Acridinium salt, Organotrifluoroborate | 1. Photochemical Addition2. Electrocatalytic Dehydrogenation | chinesechemsoc.orgchinesechemsoc.org |

Functionalization at the N-10 Position and Related Derivatives

Synthesis of 9-Carboxy-10-Methylacridinium Esters and Analogs

The synthesis of 9-carboxy-10-methylacridinium esters and their analogs is a well-established field, driven largely by their utility as chemiluminescent labels. A common strategy involves the esterification of acridine-9-carboxylic acid, followed by methylation at the N-10 position.

One synthetic route begins with the treatment of acridine-9-carboxylic acid with thionyl chloride to form the acyl chloride. This intermediate is then reacted with a substituted phenol (B47542), such as benzyl 3-(4-hydroxyphenyl)propanoate, to yield the corresponding benzyl ester. Subsequent hydrolysis of the benzyl ester affords the carboxylic acid, which can be activated with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to form the NHS ester. The final step is the methylation of the acridine nitrogen using a methylating agent like methyl trifluoromethanesulfonate (B1224126) to produce the target this compound salt. researchgate.net

A variety of 9-(substituted phenoxycarbonyl)-10-methylacridinium trifluoromethanesulfonates have been synthesized, particularly those bearing electron-withdrawing groups on the phenyl ring. researchgate.net These modifications have been shown to influence the stability and chemiluminescent properties of the resulting acridinium esters. researchgate.netresearchgate.net For instance, the introduction of substituents at the 2- and 6-positions of the phenoxy group can enhance the stability of the molecule due to steric hindrance. researchgate.net

The synthesis of N-hydroxysuccinimide esters of this compound-9-carboxylic acid is of particular importance for bioconjugation applications. These activated esters readily react with primary and secondary amines on biomolecules to form stable amide bonds. General methods for the synthesis of NHS esters from carboxylic acids often employ coupling agents or can proceed through the activation of the carboxylic acid with reagents like a combination of triphenylphosphine (B44618) and iodine. organic-chemistry.orgnih.gov

| Starting Material | Reagents | Product | Reference |

| Acridine-9-carboxylic acid | 1. Thionyl chloride; 2. Benzyl 3-(4-hydroxyphenyl)propanoate; 3. Hydrolysis; 4. N-hydroxysuccinimide, DCC; 5. Methyl trifluoromethanesulfonate | 9-(Succinimidyloxycarbonyl)-10-methylacridinium trifluoromethanesulfonate | researchgate.net |

| Carboxylic acids | Triphenylphosphine, Iodine, Triethylamine, N-hydroxysuccinimide | N-Hydroxysuccinimide esters | organic-chemistry.orgnih.gov |

Synthesis of Bis(this compound) Systems

Bis(this compound) systems, which feature two this compound units connected by a linker, have been investigated for their potential as DNA intercalators and molecular tweezers. The nature of the linker plays a crucial role in determining the molecule's ability to bind to its target.

A series of bis(10-methyl)acridinium chlorides have been synthesized with methylene (B1212753) bridges of varying lengths, specifically from (CH₂)₄ to (CH₂)₁₂. nih.gov The synthetic approach for these compounds often involves the reaction of a 9-phenoxy-10-methylacridinium salt with a diamine in a high-boiling solvent like molten phenol or dimethylformamide (DMF). cdnsciencepub.com The precursor, 9-phenoxy-10-methylacridinium methosulfate, can be prepared by treating 9-phenoxyacridine (B3049667) with dimethyl sulfate. cdnsciencepub.com A similar strategy has been employed to synthesize a bis(this compound) derivative linked by a spermine (B22157) molecule. nih.govcdnsciencepub.com

More complex bis(acridinium) systems have also been developed. For example, a bis(acridinium-Zn(II) porphyrin) tweezer was synthesized in a multi-step process. nih.govacs.org This synthesis involved the initial protection of 4-bromobenzaldehyde, followed by a series of reactions to build the porphyrin and acridinium components, and finally a dimerization step using a Grubbs catalyst for olefin metathesis. nih.gov Another example is a self-complementary bis-acridinium tweezer, where two acridinium units are linked to a 2,6-dibromopyridine (B144722) spacer. thieme-connect.com The synthesis of this molecule involved a Suzuki coupling reaction to connect the acridinium precursors to the pyridine (B92270) core, followed by oxidation to form the final dicationic species. thieme-connect.com

The synthesis of a bis(acridine) dimer with significant diradical character has also been reported. nih.gov This tetracationic species was formed through the double oxidation of an allenic precursor, leading to a highly conjugated system with two connected acridinium cation moieties. nih.gov

| Acridinium Precursor | Linker/Coupling Strategy | Product | Reference |

| 9-Phenoxy-10-methylacridinium methosulfate | Diaminoalkanes ((CH₂)n, n=4-12) | Bis(10-methyl)acridinium chlorides | nih.govcdnsciencepub.com |

| 9-Phenoxy-10-methylacridinium methosulfate | Spermine | Bis(10-methyl)acridinium-spermine conjugate | nih.govcdnsciencepub.com |

| Acridinium-Zn(II) porphyrin monomer | Olefin metathesis (Grubbs catalyst) | Bis(acridinium-Zn(II) porphyrin) tweezer | nih.govacs.org |

| Borylated acridane derivative | 2,6-Dibromopyridine (Suzuki coupling) | Self-complementary bis-acridinium tweezer | thieme-connect.com |

| Allenic precursor | Double oxidation | Bis(acridine) dimer tetracation | nih.gov |

Photophysical Processes and Electron Transfer Dynamics of 10 Methylacridinium Systems

Photoexcitation and Excited State Generation in 10-Methylacridinium Ions

Upon absorption of light, typically in the near-UV or blue region of the spectrum, the this compound moiety is promoted to an electronically excited state. researcher.lifenih.govacs.org This initial excitation is the gateway to a series of subsequent processes, including fluorescence, intersystem crossing to triplet states, and photoinduced electron transfer.

Photoexcitation of the this compound cation (AcrMe+) populates the lowest excited singlet state (¹AcrMe+*). researchgate.netresearchgate.net This state is characterized by a finite lifetime and can decay back to the ground state via fluorescence or undergo quenching through interactions with other molecules. researchgate.netresearchgate.net Studies involving fluorescence quenching by various compounds, such as benzyltrimethylsilane (B1265640) or sulfur-containing organic molecules, demonstrate a dynamic quenching mechanism. researchgate.netresearchgate.net The quenching rate constants are often near the diffusion-controlled limit in solvents like acetonitrile (B52724), indicating a highly efficient process. researchgate.net This quenching is frequently the result of a photoinduced electron transfer (PET) reaction, where the excited singlet state acts as an electron acceptor. researchgate.netrsc.org

In donor-acceptor systems where an electron donor is covalently linked to the acridinium (B8443388) core, such as in the 9-mesityl-10-methylacridinium (B1239669) ion (Acr⁺-Mes), illumination leads to the formation of a locally excited (LE) singlet state on the acridinium part. researcher.lifenih.govacs.org This LE state can then undergo a rapid intramolecular charge transfer to form a charge-transfer (CT) state. researcher.lifenih.govacs.org

In addition to fluorescence and direct electron transfer, the excited singlet state can undergo intersystem crossing (ISC) to populate the corresponding triplet excited state (³AcrMe+*). capes.gov.br In donor-acceptor dyads like Acr⁺-Mes, intersystem crossing from the charge-transfer state competes with radiative and non-radiative decay pathways, leading to the formation of an acridinium-like, locally excited triplet state. researcher.lifenih.govacs.orgresearchgate.net

The quantum yield for the formation of this triplet state can be substantial; for Acr⁺-Mes, a quantum yield of 0.38 has been reported. researcher.lifenih.govacs.org The lifetime of the triplet state is highly dependent on the environment. In the absence of oxygen at room temperature, it decays with first-order kinetics and has a lifetime of approximately 30 microseconds. researcher.lifenih.govacs.org In a rigid ethanol (B145695) glass at 77 K, its lifetime is significantly extended to about 5 milliseconds. researcher.lifenih.govacs.org The formation of these triplet electron-transfer states can have quantum yields exceeding 75% in acetonitrile for certain derivatives. nih.govresearchgate.net The presence of heavy atoms, such as in iodomethane (B122720), can increase the triplet formation quantum yield. researcher.lifenih.govacs.org

| Excited State Property | Compound | Condition | Value | Reference(s) |

| Triplet State Lifetime | 9-Mesityl-10-methylacridinium | Room temp., no O₂ | ~30 µs | researcher.life, nih.gov, acs.org |

| Triplet State Lifetime | 9-Mesityl-10-methylacridinium | Ethanol glass, 77 K | ~5 ms | researcher.life, nih.gov, acs.org |

| Triplet Formation Quantum Yield | 9-Mesityl-10-methylacridinium | Acetonitrile | 0.38 | researcher.life, nih.gov, acs.org |

| Triplet ET State Quantum Yield | 9-Mesityl-10-methylacridinium | Acetonitrile | >75% | nih.gov, researchgate.net |

Singlet Excited States and Their Formation Dynamics

Photoinduced Electron Transfer (PET) Mechanisms

The this compound cation in its excited state is a powerful oxidant, capable of accepting an electron from a wide range of donor molecules. This process, known as photoinduced electron transfer (PET), is the cornerstone of its application in photoredox catalysis. mdpi.com

The primary mechanism for the photoreactions of this compound is single electron transfer (SET). Upon excitation, either the singlet or triplet state of the acridinium ion can act as an electron acceptor. researchgate.netcapes.gov.br An electron is transferred from a donor molecule to the excited acridinium ion, resulting in the formation of a neutral acridinyl radical (AcrMe•) and the radical cation of the donor. researchgate.net For instance, in reactions with benzyltrimethylsilane, the quenching of the excited singlet state occurs via an electron-transfer reaction to form the acridinyl radical and the silane (B1218182) radical cation. researchgate.net Similarly, efficient one-electron reduction of the this compound ion occurs with group 14 dimetallic compounds upon visible light irradiation. rsc.org The resulting acridinyl radical is a key intermediate that can undergo subsequent reactions, such as dimerization to form 10,10′-dimethyl-9,9′-biacridine. rsc.orgcapes.gov.br The 9-mesityl-10-methylacridinium ion, in particular, is recognized as an efficient metal-free, donor-acceptor photocatalyst that operates through a SET pathway. ute.edu.ecresearchgate.net

A significant area of research has focused on creating systems with long-lived charge-separated states, mimicking the primary process of photosynthesis. capes.gov.brnih.gov The 9-mesityl-10-methylacridinium (Acr⁺-Mes) system has been a benchmark in this pursuit. nih.govnih.gov Photoexcitation of Acr⁺-Mes leads to an extremely rapid photoinduced electron transfer from the mesityl group to the acridinium moiety, forming a charge-separated (or electron-transfer) state, Acr•-Mes•+. nih.govnih.gov This state has been reported to have an exceptionally long lifetime, on the order of hours at low temperatures (e.g., 2 hours at 203 K), and a high energy of 2.37 eV. researchgate.netacs.org The longevity is attributed to the back electron transfer being in the Marcus inverted region, a consequence of the rigid, orthogonal geometry of the donor and acceptor moieties which results in a small reorganization energy for the electron transfer. capes.gov.brnih.gov

However, the existence of "unusually" or "infinitely" long-lived charge-transfer states at room temperature has been a subject of controversy. researcher.lifenih.govacs.org Some studies have presented spectroscopic evidence that contradicts earlier reports, suggesting that such long-lived states are not observed and that impurities may have influenced previous findings. researcher.lifenih.govacs.orgresearchgate.net Despite this debate, it is well-established that incorporating the Acr⁺-Mes cation into constrained environments, such as mesoporous aluminosilicate, can dramatically extend the lifetime of the electron-transfer state to several seconds even at elevated temperatures (e.g., 373 K). acs.org

Single Electron Transfer (SET) Pathways Involving this compound

Redox Potentials and Thermodynamic Driving Forces for Electron Transfer

The efficiency and feasibility of photoinduced electron transfer are governed by the redox potentials of the species involved. The thermodynamic driving force for the electron transfer from a donor to the excited acridinium ion can be estimated using the Rehm-Weller equation, which incorporates the oxidation potential of the donor, the reduction potential of the acceptor (acridinium ion), and the excitation energy of the acridinium ion.

The reduction potential of the this compound ion/acridinyl radical couple has been reported to be -0.54 V versus a saturated calomel (B162337) electrode (SCE) in acetonitrile. rsc.org In donor-acceptor systems like Acr⁺-Mes, the resulting charge-separated state possesses both a powerful oxidizing component (the mesityl radical cation, Mes•+) and a strong reducing component (the acridinyl radical, Acr•). nih.govresearchgate.net The one-electron reduction potential of the Mes•+ moiety is approximately 2.06 V vs SCE, while the one-electron oxidation potential of the Acr• moiety is around -0.57 V vs SCE. nih.gov These potentials define a wide redox window, enabling Acr⁺-Mes to catalyze both challenging oxidations and reductions. The dependence of the electron transfer rate constants on the driving force for a series of 9-substituted acridinium ions has been shown to be consistent with the Marcus theory of electron transfer. nih.govresearchgate.net

| Redox Couple | Potential (V vs. SCE) | Solvent | Reference(s) |

| Acridinium/Acridinyl Radical | -0.54 | Acetonitrile | rsc.org |

| Mes•⁺/Mes (in Acr⁺-Mes) | 2.06 | Not Specified | nih.gov |

| Acr•/Acr⁺ (in Acr⁺-Mes) | -0.57 | Not Specified | nih.gov |

Quantum Yield Determinations for Excited State Formation and Reactivity

The quantum yield (Φ) is a critical measure of the efficiency of a particular photoprocess, defined as the ratio of the number of times a specific event occurs to the number of photons absorbed by the system. In the study of this compound, determining the quantum yields for fluorescence, intersystem crossing, and product formation is essential for constructing a complete mechanistic picture.

Fluorescence Quantum Yields (Φ_f): The efficiency of light emission from the excited singlet state is a key parameter. For 9-substituted this compound ions, Φ_f is highly dependent on the nature of the substituent and the solvent. For example, introducing a halogenated xylyl group at the 9-position leads to significantly higher fluorescence quantum yields compared to the mesityl-substituted analogue in acetonitrile. acs.org Complexation with materials like saponite (B12675438) clay has also been shown to dramatically enhance the fluorescence quantum yield of a this compound derivative by up to 22.3 times, a phenomenon attributed to the suppression of non-radiative decay pathways upon surface fixation. nih.gov

Quantum Yields of Excited State Formation (Φ_isc, Φ_ET): The efficiency of forming other excited states, such as triplets or electron-transfer (ET) states, is crucial. For 9-mesityl-10-methylacridinium, the quantum yield for the formation of the locally excited triplet state (Φ_isc) from the charge-transfer state was determined to be 0.38. acs.orgresearchgate.net This high efficiency indicates that intersystem crossing is a major deactivation pathway for this molecule. acs.org For other derivatives, the quantum yields of the electron-transfer states (Φ_ET) can be determined by comparing the transient absorbance of the ET state with that of a standard. acs.org

The following table presents a selection of reported quantum yields for various photoprocesses in this compound systems.

Mechanistic Elucidation of 10 Methylacridinium Mediated Reactions

Reaction Kinetics and pH-Rate Profiles in Aqueous Solutions

The kinetics of reactions involving the 10-methylacridinium cation in aqueous solutions are significantly influenced by the pH of the medium. Studies on the formation and decomposition of its pseudobase reveal that the reaction pathway is pH-dependent. cdnsciencepub.com In acidic to neutral solutions, the formation of the pseudobase can occur through the attack of a water molecule on the heterocyclic cation. cdnsciencepub.com As the pH increases, the attack of a hydroxide (B78521) ion becomes the predominant mechanism for pseudobase formation. cdnsciencepub.com

In the context of oxidation reactions, such as with ferricyanide (B76249), the pH-rate profile for the this compound cation demonstrates the involvement of multiple distinct pathways. cdnsciencepub.comresearchgate.net These pathways are dictated by the specific acridine (B1665455) species present at a given pH, namely the this compound cation itself, its neutral pseudobase, and the pseudobase alkoxide ion. cdnsciencepub.comresearchgate.net

Disproportionation Mechanisms of the this compound Cation

In basic aqueous solutions, the this compound cation undergoes a disproportionation reaction. cdnsciencepub.com This reaction is kinetically second-order with respect to the total acridine species present. cdnsciencepub.comresearchgate.net The mechanism involves the direct transfer of a hydrogen nucleus between the C-9 atoms of two separate acridine entities, without any exchange with protons from the solvent. cdnsciencepub.com

The pH-rate profile for this disproportionation is consistent with a rate-determining step involving the reaction between one this compound cation and the pseudobase alkoxide anion derived from a second this compound cation. cdnsciencepub.comresearchgate.net The products of this disproportionation are 10-methyl-9-acridone and 9,10-dihydro-10-methylacridine. cdnsciencepub.com

Oxidation Reactions Catalyzed or Mediated by this compound

Ferricyanide Ion Oxidation Processes

The oxidation of the this compound cation by the ferricyanide ion in aqueous base is a process that is first-order in both the total acridine species and the ferricyanide ion. cdnsciencepub.comresearchgate.net The mechanism of this oxidation is multifaceted, with the pH-rate profile indicating three distinct pathways. cdnsciencepub.comresearchgate.net

At a pH below 9.7, the predominant mechanism is the rate-determining attack of the ferricyanide ion on the neutral pseudobase of the this compound cation. cdnsciencepub.comresearchgate.net In highly basic solutions, with a pH above 12.8, the main oxidation pathway involves the reaction of the ferricyanide ion with the pseudobase alkoxide ion. cdnsciencepub.comresearchgate.net

In the intermediate pH range of 9.7 to 12.8, a significant portion of the oxidation proceeds through an initial disproportionation of the this compound cation. cdnsciencepub.comresearchgate.net This is followed by the oxidation of the resulting 9,10-dihydro-10-methylacridine by the ferricyanide ion. cdnsciencepub.comresearchgate.net This latter pathway reaches its maximum contribution, accounting for 69% of the total ferricyanide ion oxidation, at a pH of 11.1. cdnsciencepub.comresearchgate.net

Photooxygenation Mechanisms with Molecular Oxygen

This compound and its derivatives can act as efficient photocatalysts for the oxygenation of various organic substrates using molecular oxygen. capes.gov.bracs.org This process is initiated by the visible-light irradiation of the this compound ion, which excites it to its singlet excited state. capes.gov.bracs.org

The excited this compound ion then engages in a photoinduced electron transfer from the substrate molecule. capes.gov.bracs.org This transfer results in the formation of the substrate's radical cation and the 10-methylacridinyl radical. capes.gov.br In the presence of molecular oxygen, the deprotonated radical of the substrate is efficiently trapped by oxygen, forming a peroxyl radical. capes.gov.br This peroxyl radical is subsequently reduced via back electron transfer from the 10-methylacridinyl radical, which regenerates the this compound cation. capes.gov.br Protonation of the resulting species yields the corresponding hydroperoxide. capes.gov.br

For certain substrates, such as monoalkenes, 9-mesityl-10-methylacridinium (B1239669) acts as a type II photooxygenation catalyst, leading to products characteristic of singlet oxygen addition. nih.govresearchgate.net However, with more electron-rich substrates like naphthalene (B1677914) derivatives, the mechanism can switch to an electron-transfer photooxygenation. nih.govresearchgate.net

Hydride Reduction Mechanisms via Photoinduced Electron Transfer

The this compound cation can undergo hydride reduction through a photoinduced electron transfer mechanism. capes.gov.bracs.org When irradiated with visible light in the presence of an electron donor, such as an alkylbenzene, the singlet excited state of the this compound ion accepts an electron, generating the 10-methylacridinyl radical and the alkylbenzene radical cation. capes.gov.bracs.org

In the presence of an acid, the photoinduced hydride reduction of the this compound cation proceeds via the protonation of the 10-methylacridinyl radical that was formed during the initial photoinduced electron transfer from the alkylbenzene. capes.gov.bracs.org This results in the formation of 10-methyl-9,10-dihydroacridine. capes.gov.br

Chemiluminescence Mechanisms Involving 9-Carboxy-10-Methylacridinium Esters

The chemiluminescence of 9-carboxy-10-methylacridinium esters is a result of their reaction with hydrogen peroxide in an alkaline medium. nih.govnih.gov The proposed mechanism begins with the nucleophilic attack of a peroxide ion on the carbon atom at the 9-position of the acridinium (B8443388) core. researchgate.net

This is followed by a reaction with a hydroxide anion, which can lead to one of two pathways. nih.gov One pathway involves the cyclization of the resulting anion to a cyclic intermediate and the subsequent elimination of a phenyl carbonate anion to produce electronically excited 10-methyl-9-acridinone. nih.gov An alternative pathway suggests the elimination of a phenoxy anion to form a highly strained four-membered dioxetane intermediate. nih.gov The decomposition of this dioxetane then leads to the formation of the electronically excited 10-methyl-9-acridinone and the release of carbon dioxide. nih.gov The return of the excited 10-methyl-9-acridinone to its ground state is accompanied by the emission of light. nih.govnih.gov Theoretical studies suggest that both of these pathways are plausible for many of these compounds. nih.gov

Formation and Reactivity of Acridinyl Radical Intermediates

The this compound cation is a potent photooxidant, and its excited state readily engages in electron transfer reactions to generate the 10-methylacridinyl radical (AcrMe•). This radical intermediate is central to a variety of photocatalytic transformations.

The formation of the acridinyl radical typically occurs upon irradiation of the this compound cation (AcrMe⁺) in the presence of an electron donor. The process is initiated by the photoexcitation of AcrMe⁺ to its lowest excited singlet state. This excited state is a sufficiently strong oxidant to accept an electron from a suitable donor molecule. For instance, in the presence of benzyltrimethylsilane (B1265640) (BTMSi) in acetonitrile (B52724), the excited AcrMe⁺ cation undergoes an electron-transfer reaction to form the acridinyl radical and the radical cation of the silane (B1218182). researchgate.net This quenching process is highly efficient, with rate constants approaching the diffusion-controlled limit in acetonitrile. researchgate.net

Similarly, in systems designed for photocatalytic applications, such as those involving the 9-mesityl-10-methylacridinium (Acr⁺–Mes) ion, the formation of the acridinyl radical is a key step. rsc.org Photoexcitation of Acr⁺–Mes leads to an intramolecular electron transfer from the mesitylene (B46885) moiety to the acridinium core, generating an electron-transfer state, which can be described as an acridinyl radical-mesitylene radical cation pair (Acr•–Mes•⁺). rsc.org This species is a powerful oxidant and can participate in further electron transfer reactions.

Once formed, the 10-methylacridinyl radical exhibits distinct reactivity. Its decay can proceed through several pathways. A rapid decay process observed on the nanosecond timescale is attributed to back-electron transfer within the initial radical ion pair, which regenerates the ground-state reactants. researchgate.net A slower decay, occurring on the microsecond timescale, involves the recombination of radicals that have escaped the initial solvent cage. researchgate.net

In the context of photoredox catalysis, the acridinyl radical is a crucial intermediate that must be turned over to complete the catalytic cycle. For example, in alkene hydrofunctionalization reactions using 9-mesityl-10-methylacridinium as the photocatalyst, the persistent acridinyl radical is oxidized by a phenylthiyl radical in a rapid process. nih.gov This step regenerates the acridinium catalyst and unites the photoredox and hydrogen atom transfer catalytic cycles. nih.gov The acridinyl radical can also react with molecular oxygen. In photocatalytic aerobic bromination reactions, the acridinyl radical moiety of the electron-transfer state of Acr⁺–Mes transfers an electron to O₂, leading to the formation of superoxide (B77818) and regenerating the catalyst. rsc.org

The versatility of the 10-methylacridinyl radical is further highlighted by its role in radical cyclization reactions. For instance, a photocatalytic system using this compound perchlorate (B79767) can be used for the dehalogenation of aliphatic and aromatic halides, proceeding via an aryl radical intermediate. semanticscholar.org

Understanding Pseudobase Formation and Decomposition Pathways

The this compound cation exists in a pH-dependent equilibrium with its corresponding pseudobase, 10-methyl-9-acridinol. This equilibrium is a fundamental characteristic of acridinium salts in aqueous solutions and plays a significant role in their chemistry, including their use as chemiluminescent labels. cdnsciencepub.commdpi.comresearchgate.net

The formation of the pseudobase is a reversible nucleophilic addition of a hydroxide ion or a water molecule to the C9 position of the acridinium ring. cdnsciencepub.commdpi.com The kinetics of this process are pH-dependent. At higher pH values, the predominant pathway is the direct attack of a hydroxide ion (kOH) on the cation. cdnsciencepub.comresearchgate.net At lower pH, the attack of a water molecule can become kinetically significant. cdnsciencepub.com

The decomposition of the pseudobase back to the this compound cation can also proceed through different pathways depending on the conditions. It may occur via the neutral pseudobase species or through its protonated form. cdnsciencepub.com

AcrMe⁺ + OH⁻ ⇌ AcrMeOH

The stability of the pseudobase relative to the cation is influenced by substituents on the acridine core. For instance, the presence of a C-9 isopropyl substituent enhances the stability of the pseudobase. researchgate.net In contrast, other C-9 substituents, such as methyl, ethyl, benzyl (B1604629), and phenyl groups, result in a less stable pseudobase compared to the unsubstituted this compound cation. researchgate.netcdnsciencepub.com This effect is attributed to a balance between the steric destabilization of the cation by peri interactions between the C-9 substituent and the protons at positions 1 and 8, and the reduced solvation of the pseudobase with larger C-9 substituents. researchgate.netcdnsciencepub.com

The rates of pseudobase formation and decomposition are also sensitive to the nature of the C-9 substituent. The rate constants for hydroxide ion attack (kOH) generally follow the order: H > primary alkyl > secondary alkyl > aryl. researchgate.netcdnsciencepub.com The rate constants for pseudobase decomposition (k₂) are less predictable but generally follow the trend: H > primary alkyl > aryl > secondary alkyl. researchgate.netcdnsciencepub.com

In the context of chemiluminescence, pseudobase formation is considered a competitive, non-luminescent or "dark" reaction pathway. mdpi.comrsc.org The nucleophilic attack of a hydroxide ion at the C9 position to form the pseudobase diverts the acridinium compound from the chemiluminescent pathway, which typically involves the reaction with a peroxide anion. mdpi.com

Applications of 10 Methylacridinium in Photoredox Catalysis and Organic Transformations

General Principles of 10-Methylacridinium as a Visible-Light Photocatalyst

The function of this compound salts, particularly the well-studied 9-mesityl-10-methylacridinium (B1239669) ion, as visible-light photocatalysts is rooted in their ability to undergo efficient photoinduced electron transfer (PET). evitachem.comacs.org Upon absorption of visible light, the acridinium (B8443388) moiety is promoted to an electronically excited state. beilstein-journals.org In the case of derivatives like 9-mesityl-10-methylacridinium, an intramolecular electron transfer occurs from the appended electron-donating group (e.g., mesityl group) to the excited acridinium core. acs.org This process generates a long-lived charge-separated or electron-transfer (ET) state. acs.orgresearchgate.net

This ET state is a potent oxidant and reductant. researchgate.net The oxidizing power is attributed to the radical cation on the donor moiety, while the reducing power comes from the acridinyl radical. researchgate.net The excited state of 9-mesityl-10-methylacridinium perchlorate (B79767) has a high reduction potential of +2.06 V, enabling the oxidation of a wide range of organic substrates. tcichemicals.com The ground state has a reduction potential of -0.57 V. tcichemicals.com The photocatalytic cycle is typically completed by a subsequent single-electron transfer (SET) process involving the substrate. rsc.org The catalyst can operate through either an oxidative or a reductive quenching cycle, depending on the nature of the substrate and the reaction conditions. beilstein-journals.org The regeneration of the ground-state photocatalyst allows for a catalytic turnover, making it a sustainable approach for chemical synthesis. nih.gov

Carbon-Carbon Bond Formation Reactions

The ability of this compound photocatalysts to generate reactive carbon-centered intermediates has been harnessed for the construction of carbon-carbon bonds, a fundamental process in organic synthesis.

A notable application of this compound in C-C bond formation is the synthesis of gem-dihaloenones from terminal alkynes. organic-chemistry.orgorganic-chemistry.org Research has demonstrated that 9-mesityl-10-methylacridinium perchlorate can effectively catalyze the activation of the C-Br bond in tetrahalomethanes like CBr₄ and CBrCl₃ under visible light (450-455 nm blue LED). nih.govacs.org

The proposed mechanism involves a single-electron transfer (SET) from the tetrahalomethane to the excited state of the acridinium photocatalyst. nih.govresearchgate.net This generates a tetrahalomethane radical cation, which then forms a trihalomethyl cation intermediate. nih.govacs.org This electrophilic cation subsequently undergoes a C-C cross-coupling reaction with a terminal alkyne to furnish the corresponding gem-dihaloenone. nih.gov This methodology is effective for a variety of terminal alkynes, including those bearing polycyclic, heteroaromatic, and aliphatic substituents, providing good yields of the desired products. researchgate.net Radical trapping experiments and Stern-Volmer quenching studies support the proposed SET mechanism. nih.govacs.org

| Reactant 1 | Reactant 2 | Catalyst | Product |

| Terminal Alkyne | CBrX₃ (X = Cl, Br) | 9-Mesityl-10-methylacridinium perchlorate | gem-Dihaloenone |

Beyond the synthesis of gem-dihaloenones, this compound photocatalysts are utilized in a broader range of C-C bond-forming reactions. evitachem.comresearchgate.net These transformations generally rely on the generation of radical intermediates through photoredox-mediated oxidation or reduction of suitable precursors. For instance, the photocatalytic system can be employed for the functionalization of C-H bonds and the formation of C(sp³)-heteroatom bonds through the ring-opening of arylcyclopropanes. nih.gov

In one example, the photoredox-catalyzed ring-opening of arylcyclopropanes enables the formation of new C-C bonds. The process is initiated by the reductive quenching of the excited acridinium catalyst by the arylcyclopropane, which leads to an arylcyclopropyl radical cation. nih.gov This intermediate can then react with a suitable carbon nucleophile to forge a new C-C bond. This strategy highlights the versatility of this compound photocatalysts in generating reactive intermediates for diverse C-C bond-forming transformations.

Synthesis of gem-Dihaloenones from Terminal Alkynes

Functionalization and Derivatization Reactions

This compound photocatalysts also facilitate a variety of functionalization and derivatization reactions, including the addition of heteroatoms across double bonds and the formation of carbon-sulfur bonds.

A significant application of this compound photocatalysis is the anti-Markovnikov hydroamination of alkenes. evitachem.com This reaction provides a direct and atom-economical route to valuable nitrogen-containing compounds. nih.gov Using a system composed of 9-mesityl-10-methylacridinium tetrafluoroborate (B81430) and a hydrogen atom donor like thiophenol, unsaturated amines can be cyclized with complete regiocontrol under visible light irradiation. organic-chemistry.orgunc.edu

The reaction is proposed to proceed via the generation of an alkene radical cation through single-electron transfer to the excited photocatalyst. This is followed by an intramolecular nucleophilic attack by the amine, leading to the formation of nitrogen-containing heterocycles such as pyrrolidines and piperidines. organic-chemistry.org The protocol has been successfully applied to both intramolecular and intermolecular hydroaminations of a range of styrenyl and alkenyl substrates, tolerating both electron-donating and electron-withdrawing groups. organic-chemistry.org

| Reactant | Catalyst System | Product | Regioselectivity |

| Unsaturated Amine | 9-Mesityl-10-methylacridinium tetrafluoroborate / Thiophenol | Nitrogen-containing heterocycle | Anti-Markovnikov |

This compound photocatalysis has also been effectively employed for the one-pot dithioacetalization and thioetherification of benzyl (B1604629) alcohols. evitachem.comrsc.org This transformation utilizes 9-mesityl-10-methylacridinium perchlorate as the photocatalyst and aerial dioxygen as the terminal oxidant. rsc.orgresearchgate.net The reaction proceeds via a single-electron transfer (SET) mechanism, which has been rationalized through EPR analysis and Stern-Volmer quenching studies. rsc.org This method provides a straightforward route to dithioacetals and thioethers, which are important functional groups in organic synthesis. researchgate.netcardiff.ac.uk

Direct C-H/N-H Dehydrogenative Cross-Coupling

A notable application of this compound-based photocatalysts is in direct C-H/N-H dehydrogenative cross-coupling reactions. evitachem.com This method allows for the formation of a carbon-nitrogen bond directly from two unmodified C-H and N-H bonds. libretexts.org Specifically, 9-mesityl-10-methylacridinium perchlorate has been successfully used to catalyze the coupling of NH-sulfoximines with electron-rich arenes. evitachem.comnih.gov

This reaction proceeds at room temperature without the need for a sacrificial oxidant and demonstrates high selectivity for C-N bond formation. nih.gov The proposed mechanism involves the photo-oxidation of both the arene and the NH-sulfoximine by the excited state of the photocatalyst, generating radical intermediates. nih.gov A subsequent radical-radical cross-coupling yields the N-arylated sulfoximine. nih.gov This process releases two electrons and two protons, which are then converted into hydrogen gas with the help of a cobalt co-catalyst. nih.gov The reaction is applicable to a range of mono- and multi-alkylated and halogenated arenes, as well as various NH-sulfoximines, providing moderate to excellent yields. nih.gov The practicality of this method has been demonstrated on a gram scale. nih.gov

Trifluoromethylation of Toluene (B28343) Derivatives

While 9-mesityl-10-methylacridinium ion itself was found to be ineffective for the oxygenation of toluene due to its insufficient oxidizing ability, a modified version, 9-(4-halo-2,6-xylyl)-10-methylacridinium ion (specifically with X = Cl), has proven to be an effective photoredox catalyst for the trifluoromethylation of toluene derivatives. acs.orgacs.org This metal-free process utilizes S-(trifluoromethyl)dibenzothiophenium (CF₃DBT⁺) as the trifluoromethyl source and is conducted under visible light irradiation. acs.org

The reaction mechanism, elucidated through transient absorption and electrochemical measurements, involves the generation of a triplet electron-transfer state upon photoexcitation of the acridinium catalyst. acs.org This excited state possesses both strong oxidizing and reducing capabilities, enabling the trifluoromethylation to proceed efficiently. acs.orgosaka-u.ac.jp For instance, the photocatalytic reaction of toluene with CF₃DBT⁺ in the presence of the 9-(4-chloro-2,6-xylyl)-10-methylacridinium catalyst resulted in the formation of p- and o-trifluoromethyltoluenes. acs.org This development is significant as trifluoromethylated compounds are highly sought after in medicinal chemistry and agrochemicals due to their enhanced biological activity. osaka-u.ac.jp

Aromatization of 1,4-Dihydropyridines

9-Phenyl-10-methylacridinium perchlorate has emerged as a highly efficient and reusable organocatalyst for the mild, aerobic aromatization of Hantzsch 1,4-dihydropyridines (1,4-DHPs). acs.orgorganic-chemistry.orgnih.gov This transformation is crucial as 1,4-DHPs are important intermediates in the synthesis of various pyridine (B92270) derivatives and are themselves used as drugs for cardiovascular diseases. acs.orgtandfonline.com

The reaction proceeds at room temperature using molecular oxygen as the oxidant and a low catalyst loading (5 mol %). acs.orgnih.govacs.org This method is environmentally benign and practical due to the easy recovery and reuse of the catalyst. acs.org The reaction is initiated by visible light irradiation and shows good performance in solvents like acetonitrile (B52724). acs.org A variety of 1,4-DHPs, including those with electron-donating or electron-withdrawing groups on the 4-aryl substituent, can be smoothly converted to their corresponding pyridine products in excellent yields. acs.org The proposed mechanism involves an initial electron transfer from the 1,4-DHP to the excited acridinium catalyst, followed by deprotonation and reaction with oxygen to yield the aromatized product and regenerate the catalyst. acs.org

Table 1: Aerobic Aromatization of 1,4-Dihydropyridines Catalyzed by 9-Phenyl-10-methylacridinium Perchlorate acs.org

| Entry | 4-Substituent (R) | Product | Yield (%) |

| 1 | Phenyl | 2a | 96 |

| 2 | 4-Methylphenyl | 2b | 98 |

| 3 | 4-Methoxyphenyl | 2c | 99 |

| 4 | 4-Chlorophenyl | 2d | 95 |

| 5 | 4-Nitrophenyl | 2e | 93 |

| 6 | 2-Nitrophenyl | 2f | 94 |

| 7 | 3-Nitrophenyl | 2g | 92 |

| 8 | 2-Chlorophenyl | 2h | 95 |

| 9 | Isopropyl | 2i | 91 |

| 10 | n-Propyl | 2j | 90 |

Conditions: 1,4-DHP (0.2 mmol), 9-phenyl-10-methylacridinium perchlorate (5 mol %), CH₃CN (2 mL), O₂, irradiated by a 100W lamp at room temperature for 1-2 hours.

Applications in Material Science through Photoinduced Processes

This compound derivatives, particularly 9-mesityl-10-methylacridinium perchlorate, are utilized in material science as photocatalysts for photoinduced electron transfer (PET) reactions. evitachem.comsmolecule.com These reactions involve the transfer of an electron from one molecule to another upon light absorption, a fundamental process for developing new materials. evitachem.com The unique photochemical properties of acridinium salts make them valuable tools in this field. evitachem.com

The ability of these compounds to facilitate PET processes allows for their use in creating novel materials with specific functions. evitachem.com For example, their role as photocatalysts can be harnessed in various synthetic transformations that are key to building complex molecular architectures for advanced materials.

Investigation in Artificial Photosynthesis Research

The compound 9-mesityl-10-methylacridinium ion (Acr⁺-Mes) is a subject of significant investigation in artificial photosynthesis research. evitachem.comcapes.gov.br Scientists are working to replicate the natural photosynthetic process to create sustainable energy solutions. nih.gov Acr⁺-Mes serves as a functional model of a photosynthetic reaction center due to its ability to achieve a long-lived, high-energy charge-separated state upon photoexcitation. nih.govnih.gov

Upon absorbing light, Acr⁺-Mes undergoes a rapid photoinduced electron transfer (ET) from the mesityl (Mes) group to the acridinium ion (Acr⁺) moiety. capes.gov.brnih.gov The resulting charge-separated state (Acr•-Mes•⁺) has an exceptionally long lifetime because the back electron transfer is very slow. nih.gov This long lifetime is crucial for allowing the stored energy to be used in subsequent chemical reactions, such as hydrogen evolution. capes.gov.brnih.gov Researchers have observed the structural changes during this process, noting that the orthogonal arrangement between the mesitylene (B46885) and acridine (B1665455) sites is maintained, which restricts the electron from returning to its original position. kek.jp This property makes Acr⁺-Mes and related compounds excellent organic photocatalysts for reactions aimed at producing solar fuels. nih.govnih.gov

Polymeric Substrate Upcycling (e.g., Polystyrene Deconstruction)

A promising application of this compound photocatalysts is in the upcycling of polymeric waste, specifically the deconstruction of polystyrene (PS). researchgate.net 9-Mesityl-10-methylacridinium perchlorate has been shown to be effective in converting various grades of polystyrene into valuable chemicals like benzoic acid (up to 40% yield), acetophenone, and formic acid. researchgate.netnih.govresearchgate.net This process can be driven by visible light or even solar radiation. nih.govresearchgate.net

The mechanism for this upcycling involves the generation of reactive oxygen species by the excited state of the acridinium catalyst. nih.govresearchgate.net These reactive species then abstract benzylic hydrogen atoms from the polystyrene chains. nih.gov Subsequent reactions with oxygen lead to the cleavage of C-C bonds within the polymer backbone, breaking it down into smaller aromatic molecules. researchgate.netnih.gov This approach is a significant step towards chemical recycling of plastics that are otherwise difficult to process. nih.gov Further research has focused on designing more efficient acridinium catalysts through computational and experimental methods to improve the yield of valuable products from real-world polystyrene waste. rsc.orgrsc.org

Theoretical and Computational Chemistry Studies on 10 Methylacridinium Systems

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations have been instrumental in elucidating the structural and electronic characteristics of 10-methylacridinium systems. These computational approaches offer a molecular-level understanding that complements experimental findings.

Density Functional Theory (DFT) and Ab Initio Approaches

Density Functional Theory (DFT) has been widely employed to investigate this compound and its derivatives. rsc.orgrsc.orgontosight.airesearchgate.netnih.govresearchgate.netrsc.orgresearchgate.netresearchgate.netmostwiedzy.pl DFT calculations, often using functionals like B3LYP, have been successful in predicting molecular geometries, thermodynamic properties, and reaction pathways. rsc.orgresearchgate.netjkcs.or.kr For instance, DFT has been used to study the thermodynamics of formation for 9-carboxy-10-methylacridinium salts, revealing insights into their stability in both gaseous and liquid phases. rsc.orgrsc.org These calculations have also been crucial in understanding the mechanism of chemiluminescence in reactions involving this compound derivatives. researchgate.netnih.govresearchgate.net

Ab initio methods, which are based on first principles without empirical parameters, have also been applied, although sometimes in conjunction with DFT. rsc.orgresearchgate.net These methods, such as Hartree-Fock and MP2, provide a rigorous framework for calculating electronic structures and have been used to obtain partial charges for subsequent calculations of crystal lattice energies. researchgate.net The combination of DFT and ab initio approaches offers a powerful toolkit for a comprehensive understanding of the electronic landscape of this compound systems. rsc.orgresearchgate.net

Semiempirical Methods (PM3, MNDO/d, AM1) for Reaction Analysis

In addition to first-principles methods, semiempirical quantum chemical methods such as PM3, MNDO/d, and AM1 have proven valuable for analyzing reaction pathways and predicting thermodynamic and kinetic barriers in this compound systems. researchgate.netakjournals.comuni-muenchen.dempg.de These methods, which incorporate some empirical parameters to simplify calculations, are computationally less demanding and allow for the study of larger systems and more complex reaction coordinates. uni-muenchen.dempg.de

Semiempirical methods have been successfully used to examine the thermal decomposition of this compound halides. researchgate.netakjournals.com By calculating the reaction pathways, these methods have provided predictions of the thermodynamic and kinetic barriers associated with the decomposition process. researchgate.netakjournals.com The results from these calculations have shown qualitative agreement with experimental data from thermogravimetric analysis, validating their utility in studying the reactivity of these compounds. researchgate.netakjournals.com

Prediction of Reaction Pathways, Thermodynamic, and Kinetic Barriers

A significant focus of computational studies on this compound has been the prediction of reaction pathways and their associated energetic barriers. Both DFT and semiempirical methods have been employed to map out the potential energy surfaces for various reactions.

For example, theoretical calculations have been used to predict the thermodynamic and kinetic barriers for the thermal dissociation of this compound halides. researchgate.netresearchgate.netakjournals.com These studies identified the intermediate and transition state species along the reaction pathway, providing a detailed mechanistic picture of the decomposition process. researchgate.net The calculated kinetic barriers for the formation and dissociation of these salts have been compared with experimental results, showing good qualitative agreement. researchgate.net

In the context of chemiluminescence, DFT calculations have been instrumental in elucidating the reaction mechanisms of this compound derivatives with oxidizing agents. researchgate.netrsc.orgresearchgate.net These studies have predicted the thermodynamic and kinetic parameters of the reaction steps, helping to understand how the molecular structure influences the efficiency of light emission. researchgate.netrsc.org

Investigation of Intermolecular Interactions and Crystal Lattice Energies

The solid-state properties of this compound salts are governed by intermolecular interactions within the crystal lattice. Theoretical calculations have been crucial in quantifying these interactions and understanding the crystal packing.

Crystal lattice energies, which represent the energy of cohesion in the crystal, have been calculated as the sum of electrostatic, dispersive, and repulsive interactions. rsc.orgresearchgate.netpublish.csiro.auresearchgate.net The electrostatic component is particularly significant for these ionic compounds. publish.csiro.au These calculations, often supplemented with theoretically determined enthalpies of formation, have allowed for the prediction of the stability and susceptibility to decomposition of the crystalline salts. publish.csiro.au

Hirshfeld surface analysis is another computational tool that has been used to explore intermolecular interactions within the crystals of this compound derivatives. rsc.orgresearchgate.netresearchgate.net This method provides a visual representation of the close contacts between molecules in the crystal, highlighting the importance of interactions such as hydrogen bonds and van der Waals forces in the molecular arrangement. rsc.orgresearchgate.netpublish.csiro.au

Solvent Effects in Computational Models (e.g., COSMO Methods)

The behavior of this compound ions in solution is significantly influenced by the surrounding solvent molecules. To account for these effects in computational models, implicit solvation models like the Conductor-like Screening Model (COSMO) are often used. researchgate.netcardiff.ac.uksparkle.pro.br

The COSMO method treats the solvent as a continuous dielectric medium, which simplifies the calculation while still capturing the essential electrostatic interactions between the solute and the solvent. sparkle.pro.br This approach has been used in conjunction with DFT and semiempirical methods to study the properties and reactivity of this compound systems in different solvents. researchgate.netcardiff.ac.uk For example, theoretical calculations incorporating solvent effects have been used to predict the equilibrium constants of reactions involving the 9-cyano-10-methylacridinium cation with nucleophiles in solution. researchgate.net These studies help to bridge the gap between gas-phase theoretical calculations and experimental observations in the condensed phase.

Theoretical Insights into Excited State and Charge-Transfer Phenomena

The photophysical properties of this compound and its derivatives are of great interest, particularly their involvement in electron transfer and charge-transfer processes. Theoretical calculations have provided deep insights into the nature of the excited states and the dynamics of these phenomena.

In donor-acceptor systems like 9-mesityl-10-methylacridinium (B1239669), photoexcitation can lead to the formation of a charge-transfer (CT) state. rsc.orgnih.govacs.orgacs.org Computational studies have been used to investigate the electronic structure of the ground and excited states, revealing the localization of the frontier molecular orbitals and explaining the charge-shift mechanism. rsc.org The influence of the counter-anion and the solvent on the stability of the CT state has also been explored theoretically. rsc.orgacs.org

Furthermore, theoretical models have been employed to understand the competition between different decay pathways from the excited state, including fluorescence, intersystem crossing to a triplet state, and non-radiative decay. nih.gov These studies are crucial for the rational design of new this compound-based systems with tailored photophysical properties for applications such as photocatalysis and light energy storage. rsc.orgacs.org

Supramolecular Chemistry and Advanced Architectures Incorporating 10 Methylacridinium

Design and Synthesis of Bis(10-Methylacridinium) Derivatives

The development of bis(this compound) derivatives, where two this compound units are connected, has led to the creation of novel redox-active dyes and functional structures. nih.govtus.ac.jp The synthesis of these compounds often involves linking two acridine (B1665455) moieties through various spacer units. nih.govnih.gov For instance, a series of bis(10-methyl)acridinium compounds have been synthesized with methylene (B1212753) bridges of varying lengths, from (CH2)4 to (CH2)12, as well as a spermine (B22157) linker. nih.gov

A notable example is the synthesis of biphenyl-2,2'-diylbis(this compound). nih.gov This compound serves as a prototype for systems exhibiting unique electrochemical and photophysical properties. nih.gov Another derivative, phenanthrene-4,5-diylbis(this compound), has been prepared and characterized, revealing a short distance between the positively charged carbon atoms. researchgate.net The synthesis of 9-(substituted phenoxycarbonyl)-10-methylacridinium trifluoromethanesulfonates has also been reported, highlighting the influence of substituents on the compound's properties. researchgate.net Additionally, the synthesis of 9-(4-halo-2,6-xylyl)-10-methylacridinium ions has been achieved through Grignard reactions. acs.org

These synthetic strategies allow for precise control over the structure and, consequently, the function of the resulting molecules. The choice of the linker and substituents on the acridinium (B8443388) core is crucial in tuning the electronic and steric properties of the final compound. nih.govnih.gov

Dynamic Redox ("Dyrex") Behavior and Reversible C-C Bond Formation/Cleavage

A key feature of appropriately designed bis(this compound) dications is their ability to undergo reversible "dynamic redox" (Dyrex) behavior. nih.govresearchgate.net This process involves the formation and cleavage of a carbon-carbon (C-C) bond coupled with redox reactions. nih.govresearchgate.net

The prototypical example, biphenyl-2,2'-diylbis(this compound), demonstrates this phenomenon by reversibly converting to a di(spiroacridan)-type electron donor. nih.gov This transformation is accompanied by a distinct electrochromic response and the switching of fluorescence, effectively turning it "ON" and "OFF". nih.gov This reversible C-C bond formation and breaking upon electron transfer is a cornerstone of dynamic redox systems. researchgate.net

This Dyrex behavior is not limited to the biphenyl-linked system. For example, naphthalene-1,8-diylbis(this compound) and its corresponding hexaphenylethane derivative also form an electrochromic pair exhibiting dynamic redox properties. hokudai.ac.jpakita-u.ac.jp The interconversion between the dicationic and the C-C bonded states can be triggered by an electric potential, leading to changes in UV-Vis, circular dichroism, and fluorescence spectra. akita-u.ac.jp Some di(spiroacridan) derivatives produced from bis(this compound)s exhibit extreme structural features, including some of the longest C-C bond lengths ever recorded. nih.govresearchgate.net

Metal-Binding and Chiroptical Properties in Functionalized Systems

By making slight structural modifications to the bis(this compound) framework, researchers have successfully incorporated metal-binding sites and endowed these systems with chiroptical properties. nih.govresearchgate.net These functionalities can be modulated by the redox state of the molecule. nih.gov

For instance, a system based on a dihydrophenanthroline-bipyridine skeleton exhibits both dynamic redox behavior and metal-binding capabilities. hokudai.ac.jp The design of bifunctional ligands that tether a redox-active cofactor to a mononuclear transition metal site represents a strategy to promote multi-electron redox reactions. umn.edu

Furthermore, electrochiroptical systems have been developed using biphenyl-2,2'-diyl-type dicationic dyes. hokudai.ac.jp These systems exhibit strong chiroptical signals, such as circular dichroism, which can be altered through redox reactions. hokudai.ac.jp The reversible formation and destruction of a chiral fluorophore and the modulation of its chiroptical properties can be controlled by solvent polarity. iupac.org

Molecular Recognition and Supramolecular Sensor Development

The unique photophysical and electrochemical properties of this compound derivatives make them excellent candidates for applications in molecular recognition and the development of supramolecular sensors. researchgate.netrsc.org

A fluorescent probe for the detection of paraquat (B189505) and cyanide in water has been developed based on the molecular recognition between a pillar oup.comarene and this compound iodide. rsc.orgrsc.org In another example, a single 9-mesityl-10-methylacridinium (B1239669) ion has been utilized as a solvatochromic sensor array for the visual discrimination of different solvents. researchgate.net The composite fluorescent responses of this molecule to solvent polarity, its dispersed state, and lone-pair-π interactions result in different colors in various solvents, allowing for their identification. researchgate.net

The N-substituted acridinium motif is recognized as a multi-responsive unit in supramolecular chemistry due to its ability to reversibly change its shape and its chemical and optical properties in response to chemical or redox signals. researchgate.net This has led to the development of actuators, multi-input and multi-output systems, and host-guest systems. researchgate.net

Interactions with Polyelectrolytes and Related Macromolecular Systems

The cationic nature of this compound facilitates its interaction with anionic polyelectrolytes. oup.comacs.org Studies have investigated the visible and UV absorption spectra of this compound (MeA) cations in the presence of various polyelectrolytes, such as sodium poly(p-styrenesulfonate) (NaPSS), sodium polyphosphate (NaPP), and sodium polyacrylate (NaPA). oup.com

The binding of the this compound cation to these polyelectrolytes influences its spectral properties. oup.com The method of extended principal component analysis has been applied to the experimental spectra of the MeA–NaPSS system to analyze these interactions. oup.com These studies are crucial for understanding the behavior of such dyes in complex biological and synthetic macromolecular environments.

Homoconjugated Cationic Forms in Condensed and Gaseous Phases

Research on 9-carboxy-10-methylacridinium salts has revealed the existence of homoconjugated cationic forms in both the crystalline solid-state and in the gaseous phase. rsc.org These represent the first described instances of acridine derivatives expressing such structures. rsc.orgrsc.org

X-ray crystallography studies have identified three distinct molecular architectures for these salts, differing in their counter-ions, stoichiometry, and crystal packing. rsc.orgrsc.org Two of these crystal structures contain homoconjugated cations. rsc.org In the gaseous phase, mass spectrometry techniques like MALDI-TOF MS and ESI-QTOF MS have shown an equilibrium between the monocationic and homoconjugated forms. researchgate.net

Theoretical calculations using density functional theory have been employed to understand the thermodynamics and origin of these experimentally observed forms in both vapor and liquid phases. rsc.org The stability of these homoconjugated cations is influenced by factors such as intermolecular interactions within the crystal lattice. rsc.orgresearchgate.net

Comparative Studies and Structure Activity Relationships in 10 Methylacridinium Derivatives

Influence of Substituents on Photophysical and Catalytic Performance

For instance, the introduction of an electron-donating mesityl group at the 9-position of the 10-methylacridinium ion creates 9-mesityl-10-methylacridinium (B1239669) (Acr⁺–Mes). researchgate.net This particular substitution is crucial for efficient photoredox catalysis. researchgate.net Upon photoexcitation, Acr⁺–Mes forms a long-lived triplet electron-transfer state, which possesses both high energy (2.37 eV) and a high quantum yield (>75%) in acetonitrile (B52724). researchgate.netresearchgate.net This excited state has both strong oxidizing and reducing capabilities, making Acr⁺–Mes a highly effective photocatalyst for a range of reactions, including oxygenation, bromination, and carbon-carbon bond formation of aromatic compounds. researchgate.netresearchgate.netrsc.org

In contrast, substituting the 9-position with groups that have a low ionization potential, such as naphthyl or biphenyl, also leads to the formation of a charge-shifted species upon photoexcitation. researchgate.net The nature of the long-lived transient species in these derivatives depends on the relative energy levels of the acridinium (B8443388) triplet state and the charge-transfer state. researchgate.net

Furthermore, the introduction of electron-withdrawing groups can enhance the oxidizing ability of the photocatalyst. acs.org For example, 9-(4-halo-2,6-xylyl)-10-methylacridinium ions have been shown to be effective photoredox catalysts for the oxygenation and trifluoromethylation of toluene (B28343) derivatives. acs.org The halogen substituents increase the excited-state oxidizing power of the acridinium derivative. aip.org However, there is a trade-off, as electron-withdrawing groups can slow down the initial intramolecular electron transfer from the substituent to the acridinium core. acs.org This highlights the delicate balance that must be achieved when designing these photocatalysts.

The photophysical properties are also significantly affected by substitution. For example, the fluorescence quantum yields and lifetimes of 9-(4-X-2,6-dimethylphenyl)-10-methylacridinium ions are much higher and longer, respectively, than those of Acr⁺–Mes, indicating that intramolecular electron transfer is slower in these compounds. acs.org

The following table summarizes the one-electron redox potentials for a selection of this compound derivatives:

| Compound | E_red (V vs SCE) | E_ox (V vs SCE) |

| 9-mesityl-10-methylacridinium ion (Acr⁺–Mes) | -0.57 | --- |

| 9-(2,6-dimethylphenyl)-10-methylacridinium ion (Acr⁺–Xyl) | -0.55 | +2.15 |

| 9-(4-fluoro-2,6-dimethylphenyl)-10-methylacridinium ion (Acr⁺–XylF) | -0.53 | +2.20 |

| 9-(4-chloro-2,6-dimethylphenyl)-10-methylacridinium ion (Acr⁺–XylCl) | -0.53 | +2.21 |

Data sourced from acs.org.

Analysis of Structural Analogs

The study of structural analogs of this compound provides further insight into the structure-activity relationships of this class of compounds.

9-Mesityl-10-ethylacridinium: This compound is a close structural analog of 9-mesityl-10-methylacridinium, differing only in the alkyl substituent at the 10-position (ethyl instead of methyl). evitachem.com Like its methyl counterpart, it functions as a photocatalyst and is particularly effective in oxygenation and bromination reactions of aromatic compounds. evitachem.com The similar photocatalytic activity underscores the importance of the acridinium core and the mesityl substituent for these properties, while subtle changes in the alkyl group at the 10-position can influence reactivity and specific applications. evitachem.com

3,6-Diamino-10-methylacridinium: This derivative, also known as Acridine (B1665455) Yellow, has different properties compared to the 9-substituted analogs. Its applications and characteristics are distinct, often utilized in biological staining and as a fluorescent probe. The amino groups at the 3 and 6 positions significantly alter the electronic properties of the acridine core, leading to different absorption and emission spectra, as well as different redox potentials compared to derivatives with bulky aryl groups at the 9-position.

The comparison of 9-mesityl-10-methylacridinium with its parent compound, this compound (which lacks a substituent at the 9-position), highlights the critical role of the mesityl group. researchgate.net The mesityl substituent is essential for the efficient photoredox catalysis observed with Acr⁺–Mes. researchgate.net

Correlation between Molecular Structure and Electron Transfer Efficiency

The efficiency of electron transfer in this compound derivatives is intimately linked to their molecular structure. The key to the high efficiency of many of these photocatalysts is the formation of a long-lived charge-separated or electron-transfer (ET) state upon photoexcitation. researchgate.netresearchgate.net

In the case of 9-mesityl-10-methylacridinium (Acr⁺–Mes), the mesityl group is positioned orthogonally to the acridinium moiety, which minimizes the orbital overlap between the electron donor (mesitylene) and the electron acceptor (acridinium). rsc.org This structural arrangement is crucial for slowing down the back electron transfer process, thus leading to a long-lived ET state. researchgate.net The photoexcitation of Acr⁺–Mes results in a rapid intramolecular electron transfer from the mesitylene (B46885) moiety to the singlet excited state of the acridinium moiety, producing a triplet ET state. researchgate.netrsc.org This ET state has an exceptionally long lifetime, in some conditions up to 2 hours at 203 K, and a high energy of 2.37 eV. researchgate.net

The driving forces for both the photoinduced electron transfer and the back electron transfer can be determined from electrochemical and photophysical measurements. researchgate.netresearchgate.net The rate constants for these processes are highly dependent on the specific substituents on the acridinium core. researchgate.netresearchgate.net For example, in a series of 9-substituted this compound ions, the rates of photoinduced electron transfer and back electron transfer were systematically investigated, revealing a clear correlation with the electron-donating ability of the substituent. researchgate.netresearchgate.net

The incorporation of this compound ions into environments like zeolite Y can also dramatically affect electron transfer processes. Photoinduced electron transfer from Fe²⁺ within the zeolite to the excited state of the acridinium ion leads to the formation of an acridinyl radical. The subsequent back electron transfer is significantly retarded, demonstrating how the local environment can be manipulated to control electron transfer pathways. Similarly, incorporating Acr⁺–Mes into mesoporous silica-alumina composites enhances the lifetime of the ET state, leading to improved photocatalytic activity. pnas.org

Strategic Modifications for Enhanced Reactivity and Selectivity

Strategic modifications to the this compound structure are a key approach to enhancing the reactivity and selectivity of these compounds as photocatalysts. evitachem.comresearchgate.net By carefully selecting substituents, researchers can tailor the redox potentials and photophysical properties to target specific chemical transformations. aip.org